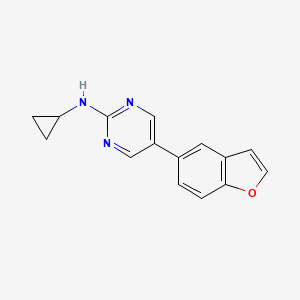

![molecular formula C20H23N7 B6457948 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548995-21-5](/img/structure/B6457948.png)

2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” belongs to the class of pyrimidine and fused pyrimidine derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

The synthesis of pyrimidine and fused pyrimidine derivatives involves various chemical reactions . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The chemical reactions involving this compound can lead to the formation of undesired organic impurities . These impurities can have a definite impact on the quality of the drug product . Therefore, the identification, synthesis, origin, and control of these potential impurities are important aspects of drug development .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques like melting point determination and NMR spectroscopy . For example, a similar compound was found to be a colorless solid with a melting point of 159–161°C .Scientific Research Applications

Antitumor Activity

The pyridopyrimidine scaffold has garnered attention for its antitumor potential. Notably, compound 6 derived from this structure exhibited remarkable antitumor activity in preclinical studies. Further in vivo evaluation against Ehrlich ascites carcinoma in mice confirmed its potent antitumor effects .

Protein Kinase Inhibition

Pyridopyrimidine derivatives have been investigated as inhibitors of protein kinases—an essential class of enzymes involved in cell growth, differentiation, migration, and metabolism. These compounds exert their anticancer potential by modulating kinase activity. Specific examples include palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (with potential activity against rheumatoid arthritis) .

PARP-1 Inhibition

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues was synthesized as potential inhibitors against PARP-1 . These compounds were evaluated for both inhibitory activity towards PARP-1 and anti-proliferative effects against human cancer cell lines (MCF-7 and HCT116) .

Mechanism of Action

Target of Action

Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Noteworthy targets of similar compounds include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .

Mode of Action

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The wide range of biological activities exhibited by similar pyrido[2,3-d]pyrimidine compounds suggests that multiple pathways could be affected .

Pharmacokinetics

One source mentions that the degree of lipophilicity of a similar compound allows it to diffuse easily into cells , which could suggest good bioavailability.

Result of Action

Similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Action Environment

The lipophilicity of similar compounds suggests that they may be influenced by the lipid environment of cells .

Safety and Hazards

Future Directions

The future directions in the research of pyrimidine and fused pyrimidine derivatives involve the development of novel compounds with higher selectivity as anticancer agents . The synthesis protocols to prepare these derivatives, which have shown a therapeutic interest or have been approved for use as therapeutics, are also of great interest .

properties

IUPAC Name |

4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7/c1-13-14(2)24-17(15-5-6-15)25-19(13)26-8-10-27(11-9-26)20-16-4-3-7-21-18(16)22-12-23-20/h3-4,7,12,15H,5-6,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHIVWRZVCDDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)

![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)

![2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457903.png)

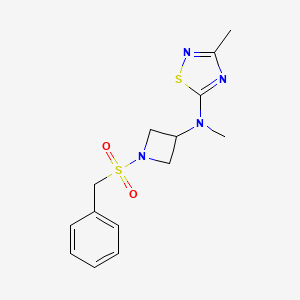

![N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457904.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457905.png)

![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457919.png)

![6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B6457926.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457934.png)

![2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6457944.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457949.png)

![6-fluoro-4-[3-(pyridin-2-yl)pyrrolidin-1-yl]quinazoline](/img/structure/B6457963.png)